Home > Products > Screening Compounds P85880 > NF-kappaBeta activator 1
NF-kappaBeta activator 1 - 2387524-59-4

NF-kappaBeta activator 1

Catalog Number: EVT-2548571
CAS Number: 2387524-59-4
Molecular Formula: C16H11FN2O2S
Molecular Weight: 314.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nuclear factor kappa-light-chain-enhancer of activated B cells activator 1, commonly referred to as NF-kappaBeta activator 1, is a significant compound involved in the regulation of various biological processes, particularly in the context of immune responses, inflammation, and cell survival. This compound plays a crucial role in the activation of the NF-kappaBeta signaling pathway, which is pivotal for the transcriptional regulation of genes associated with these processes.

Source

NF-kappaBeta activator 1 is primarily derived from various biological sources, including mammalian tissues where it is expressed in response to proinflammatory cytokines and other stimuli. The activation of this compound often occurs through pathways involving tumor necrosis factor alpha and interleukin-1, which are critical mediators in inflammation and immune responses.

Classification

In terms of classification, NF-kappaBeta activator 1 falls under the category of signaling molecules that regulate transcription factors. It is classified within the broader context of cytokine signaling pathways that influence gene expression related to immune function and cellular stress responses.

Synthesis Analysis

Methods

The synthesis of NF-kappaBeta activator 1 can be achieved through several methods, primarily focusing on recombinant DNA technology. This involves cloning the gene encoding for NF-kappaBeta activator 1 into an expression vector, followed by transformation into host cells such as bacteria or yeast for protein production.

Technical Details:

  • Cloning: The gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  • Transformation: The plasmid is introduced into competent cells (e.g., Escherichia coli) through heat shock or electroporation.
  • Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) or other inducers.
  • Purification: The expressed protein is purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure

The molecular structure of NF-kappaBeta activator 1 consists of several domains that facilitate its interaction with other proteins and its regulatory functions. The protein generally features a kinase domain responsible for its enzymatic activity and a regulatory domain that interacts with various signaling pathways.

Data:

  • Molecular Weight: Approximately 80 kDa.
  • Domain Composition: Includes a helix-loop-helix domain for dimerization and a leucine zipper motif that enhances protein-protein interactions.
Chemical Reactions Analysis

Reactions

NF-kappaBeta activator 1 participates in numerous biochemical reactions, primarily involving phosphorylation events that activate downstream signaling cascades.

Technical Details:

  • Phosphorylation: The activation process involves the phosphorylation of IκB proteins by IκB kinases, leading to their degradation and subsequent release of NF-kappaBeta dimers.
  • Ubiquitination: Following phosphorylation, IκB proteins are tagged for degradation via ubiquitination, a critical step in the NF-kappaBeta activation pathway.
Mechanism of Action

Process

The mechanism of action for NF-kappaBeta activator 1 involves several key steps:

  1. Stimulus Recognition: The compound is activated by various stimuli such as cytokines.
  2. IKK Activation: Upon stimulation, IκB kinases are activated, leading to the phosphorylation of IκB proteins.
  3. Degradation of Inhibitors: Phosphorylated IκB proteins are ubiquitinated and degraded by the proteasome.
  4. Translocation to Nucleus: Freed NF-kappaBeta dimers translocate to the nucleus where they bind to specific DNA sequences to regulate gene expression.

Data:

  • Key Players: IKK complex (IKKα, IKKβ), NEMO (IKKγ), IκB proteins (IκBα, IκBβ).
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH Sensitivity: Activity can be influenced by pH levels; optimal activity typically occurs around neutral pH.
  • Thermal Stability: Sensitive to high temperatures which may denature the protein structure.

Relevant Data or Analyses:
Studies indicate that maintaining appropriate ionic strength and pH during experiments enhances the stability and activity of NF-kappaBeta activator 1.

Applications

Scientific Uses

NF-kappaBeta activator 1 has significant applications in various fields:

  • Cancer Research: Investigating its role in tumor progression and metastasis due to its involvement in cell proliferation and survival pathways.
  • Immunology: Understanding its function in immune responses helps develop therapies targeting autoimmune diseases.
  • Inflammatory Disorders: Targeting this pathway could lead to new treatments for chronic inflammatory conditions such as rheumatoid arthritis.
Introduction to Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Biology and Contextualization of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1

Canonical and Non-Canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling Pathways: Mechanistic Foundations

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) activation occurs through two evolutionarily conserved pathways distinguished by their molecular components, activation kinetics, and biological functions. The canonical pathway (also termed classical) responds rapidly (within minutes) to a broad spectrum of stimuli, including pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-Alpha, Interleukin-1), pathogen-associated molecular patterns, and antigen receptors [1] [6] [10]. This pathway centers on the Inducible Phosphorylation and Degradation of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha (Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha). Activation triggers the Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase complex (comprising Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha, Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta, and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator), which phosphorylates Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha on critical serine residues (Ser32/36). This phosphorylation marks Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha for K48-linked polyubiquitination by the SCF-β-Transducin Repeat Containing E3 ubiquitin ligase complex, leading to its proteasomal degradation. Consequently, the predominant p50/RelA dimer is liberated, translocates to the nucleus, and drives the expression of genes involved in inflammation, innate immunity, and cell survival [1] [3] [6].

In contrast, the non-canonical pathway (alternative) responds selectively to a subset of Tumor Necrosis Factor receptor superfamily members, including B-Cell Activating Factor Receptor, Lymphotoxin Beta Receptor, Cluster of Differentiation 40, and Receptor Activator of Nuclear Factor Kappa B. Activation is slow and sustained (hours), requiring de novo protein synthesis [5] [8] [10]. Central to this pathway is the regulated stabilization of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase. Under basal conditions, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase undergoes continuous degradation via a Tumor Necrosis Factor Receptor-Associated Factor 2/Tumor Necrosis Factor Receptor-Associated Factor 3/Cellular Inhibitor of Apoptosis Protein 1/2 E3 ubiquitin ligase complex that mediates K48-linked polyubiquitination. Receptor engagement triggers degradation of this complex, particularly Tumor Necrosis Factor Receptor-Associated Factor 3, leading to Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase accumulation. Stabilized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase phosphorylates and activates Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha homodimers. Active Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha then phosphorylates the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells2 precursor p100 on specific C-terminal serines (Ser866/870 in humans), targeting it for partial proteasomal processing via K48-linked ubiquitination by SCF-β-Transducin Repeat Containing E3 ligase. This processing removes the inhibitory ankyrin repeat domain of p100, generating the mature p52 subunit and allowing nuclear translocation of the transcriptionally active RelB/p52 dimer [5] [8] [10]. This dimer regulates genes critical for lymphoid organogenesis, B-cell maturation, osteoclast differentiation, and adaptive immunity.

Table 1: Core Features of Canonical and Non-Canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathways

FeatureCanonical PathwayNon-Canonical Pathway
Primary StimuliTumor Necrosis Factor-Alpha, Interleukin-1, Lipopolysaccharides, T-Cell Receptor/B-Cell Receptor engagement, viral/bacterial productsB-Cell Activating Factor, Cluster of Differentiation 40 ligand, Lymphotoxin Alpha/Beta, Receptor Activator of Nuclear Factor Kappa B ligand
Key Regulatory StepInducible Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha degradationInducible p100 processing to p52
Central KinaseInhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta (requires Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator)Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha (independent of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator)
Upstream KinaseTransforming Growth Factor Beta-Activated Kinase 1Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase
Primary Inhibitor TargetedInhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alphap100 (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells2 precursor)
Ubiquitin LigaseSCF-β-Transducin Repeat Containing E3 ligase (for Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha)SCF-β-Transducin Repeat Containing E3 ligase (for p100); Tumor Necrosis Factor Receptor-Associated Factor 2/3/Cellular Inhibitor of Apoptosis Protein 1/2 (for Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase degradation)
Major Transcription Factorp50/RelA, p50/c-Relp52/RelB
Activation KineticsRapid (minutes)Slow (hours)
Protein Synthesis DependenceNoYes
Primary Biological RolesInflammation, innate immunity, acute stress response, cell survivalLymphoid organ development, B-cell survival/maturation, osteoclastogenesis, adaptive immunity

Historical Discovery and Classification of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Modulators

The discovery of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells began in 1986 when Ranjan Sen and David Baltimore identified a nuclear factor binding to the immunoglobulin kappa light chain enhancer in B lymphocytes, coining the term Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells [6] [10]. Early work revealed its inducible nature and role in B-cell gene expression. The subsequent discovery of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha by Baltimore's group in the early 1990s established the fundamental cytoplasmic sequestration mechanism, with its phosphorylation-triggered degradation forming the cornerstone of canonical pathway understanding [6] [10]. Parallel genetic studies in Drosophila and mice by Alexander Poltorak, Bruno Lemaitre, Bruce Beutler, and Jules Hoffmann linked Toll-like receptors to Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation in innate immunity, a breakthrough recognized by the 2011 Nobel Prize in Physiology or Medicine [6].

The non-canonical pathway emerged later, driven by observations of p100 processing in B cells and studies of mice with developmental lymphoid defects. The aly/aly (alymphoplasia) mouse model, characterized by disrupted lymphoid organ development, proved pivotal. Positional cloning revealed mutations in the gene encoding Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase [5] [8]. Concurrently, biochemical studies demonstrated that Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase overexpression specifically induced p100 processing to p52, identifying it as the upstream activating kinase [5] [8] [10]. The critical role of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha was confirmed using knock-in mice harboring phosphorylation-defective Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha mutants, which phenocopied the aly/aly and p100-deficient mice, establishing the core Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase/Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha/p100 axis [5] [8].

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells modulators are classified based on their mechanism of action and target pathway:

  • Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Complex Inhibitors: Target the catalytic activity of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta (canonical) or Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha (non-canonical), or disrupt complex assembly (e.g., Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator inhibitors).
  • Proteasome Inhibitors: Block the degradation of ubiquitinated proteins like Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha or p100, thereby inhibiting both pathways. Bortezomib is a prime example.
  • Ubiquitin System Modulators: Target E1, E2, or specific E3 ligases involved in pathway activation (e.g., Small Molecule Inhibitors of β-Transducin Repeat Containing for SCF-β-Transducin Repeat Containing; antagonists of Cellular Inhibitor of Apoptosis Protein 1/2 for non-canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation).
  • Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-DNA Binding Inhibitors: Directly prevent transcription factor binding to DNA (e.g., Bay 11-7082, although often non-specific).
  • Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activators: Compounds like Phorbol Esters, Lipopolysaccharides, or Tumor Necrosis Factor-Alpha that trigger receptor-mediated pathway activation. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 falls into this category as a specific inducer of non-canonical signaling.

Table 2: Classification of Major Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Modulators

ClassMolecular Target/MechanismExample Compounds/AgentsPrimary Pathway Affected
Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta InhibitorsATP-binding site of Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase BetaBMS-345541, IKK-16, TPCA-1, ML120BCanonical
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator InhibitorsDisrupts Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta/Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator interactionNEMO-Binding Domain peptideCanonical
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase InhibitorsATP-binding site of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing KinaseNIK SMI1, E6820, AM-0216Non-Canonical
Cellular Inhibitor of Apoptosis Protein 1/2 AntagonistsMimic Second Mitochondria-Derived Activator of Caspase, promoting autoubiquitination/degradation of Cellular Inhibitor of Apoptosis Protein 1/2LCL-161, Birinapant, AT-406Non-Canonical (via Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase stabilization)
β-Transducin Repeat Containing InhibitorsBlock SCF-β-Transducin Repeat Containing E3 ligase substrate recognitionNone specific clinically availableBoth (Blocks Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Alpha/p100 degradation)
Proteasome InhibitorsInhibit 26S proteasome catalytic activityBortezomib, Carfilzomib, MG132Both (Block proteolysis of ubiquitinated substrates)
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells ActivatorsReceptor agonists or upstream signaling activatorsTumor Necrosis Factor-Alpha, Lipopolysaccharides, Phorbol Myristate Acetate, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1Specific to receptor/activator

Role of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 in Transcriptional Regulation Paradigms

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 functions as a specific inducer of the non-canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells pathway, acting upstream to trigger the stabilization and activation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase. Mechanistically, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 mimics or potentiates signals from Tumor Necrosis Factor receptor superfamily members like B-Cell Activating Factor Receptor or Cluster of Differentiation 40. This leads to the recruitment and activation of the Tumor Necrosis Factor Receptor-Associated Factor 2/Tumor Necrosis Factor Receptor-Associated Factor 3/Cellular Inhibitor of Apoptosis Protein 1/2 complex, promoting K48-linked ubiquitination and proteasomal degradation of Tumor Necrosis Factor Receptor-Associated Factor 3. As Tumor Necrosis Factor Receptor-Associated Factor 3 is essential for the constitutive degradation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase, its removal results in rapid accumulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase protein [5] [8] [10]. Stabilized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase then phosphorylates and activates Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha, culminating in the phosphorylation, ubiquitination, and partial proteolysis of p100 to p52 and the liberation of RelB/p52 dimers [5] [10].

The RelB/p52 dimer, mobilized by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1, orchestrates a distinct transcriptional program compared to canonical p50/RelA. RelB/p52 exhibits preferential binding to specific κB DNA motifs, often characterized by variations in sequence and spacing compared to those favored by p50/RelA [3] [10]. Furthermore, RelB/p52 displays a unique interactome of transcriptional co-regulators. While it recruits general co-activators like Cyclic Adenosine Monophosphate Response Element-Binding Protein Binding Protein/p300 for histone acetylation, it also shows a predilection for interacting with chromatin remodeling complexes like SWItch/Sucrose Non-Fermentable and nuclear receptor co-regulators, enabling cell type-specific and gene-specific regulation [3] [7]. For instance, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1-induced RelB/p52 cooperates with Nuclear Factor of Activated T-Cells Cytoplasmic 1 to drive osteoclastogenesis genes or with B-Cell Lymphoma 3 to enhance chemokine expression in lymphoid malignancies [3] [10] [38].

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 also influences the chromatin landscape at target genes. RelB/p52 recruitment facilitates histone modifications associated with active transcription, such as Histone H3 Lysine 27 acetylation and Histone H3 Lysine 4 trimethylation. Critically, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 signaling can induce chromatin looping to bring distal enhancers bound by RelB/p52 into proximity with promoters of target genes like Chemokine (C-C Motif) Ligand 19, Chemokine (C-C Motif) Ligand 21, and Vascular Endothelial Growth Factor, which are crucial for lymphoid tissue organization and angiogenesis [3] [7] [10]. This establishes a feed-forward loop maintaining the non-canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells transcriptional state. Moreover, Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1-induced p100 processing indirectly influences canonical signaling by reducing the cytoplasmic pool of p100 available to sequester RelA-containing dimers or p50, thereby potentially allowing for crosstalk amplification of inflammatory Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells responses under specific conditions [9] [10].

Table 3: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1-Induced Molecular Interactome and Transcriptional Targets

Molecular ComponentInteraction/FunctionBiological ConsequenceKey Target Genes
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing KinaseStabilized by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 via Tumor Necrosis Factor Receptor-Associated Factor 3 degradationMaster kinase activating non-canonical pathwayNfkb2 (p100/p52), Relb
p100/p52Substrate for Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-Inducing Kinase/Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Alpha; processed upon Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1 signalingReleases RelB/p52 dimerCcl19, Ccl21, Vegf
RelB/p52 DimerPrimary transcription factor complex activated by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activator 1Binds specific κB motifs; recruits co-regulatorsBirc3 (Cellular Inhibitor of Apoptosis Protein 2), Cxcl12, Cxcl13
Cyclic Adenosine Monophosphate Response Element-Binding Protein Binding Protein/p300Recruited by RelB/p52; acetylates histones (e.g., Histone H3 Lysine 27)Chromatin opening; enhances transcription initiationCxcl12, Ccl19
B-Cell Lymphoma 3Interacts with p52 homodimers or RelB/p52; acts as co-activatorEnhances transcription of pro-survival/migration genesMmp9, Vegf, Ccl2
Nuclear Factor of Activated T-Cells Cytoplasmic 1Cooperates with RelB/p52 at specific promoters/enhancersDrives osteoclast differentiation genesAcp5 (TRAP), Ctsk (Cathepsin K)
SWItch/Sucrose Non-Fermentable ComplexRecruited to remodel chromatin at RelB/p52-bound sitesIncreases DNA accessibilityCcl21, Icam1
Long-Range Chromatin LoopsFacilitated by RelB/p52 and architectural proteinsConnects distal enhancers with target gene promotersCcl19 enhancer-promoter interaction

Properties

CAS Number

2387524-59-4

Product Name

NF-kappaBeta activator 1

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]benzoic acid

Molecular Formula

C16H11FN2O2S

Molecular Weight

314.33

InChI

InChI=1S/C16H11FN2O2S/c17-12-6-1-2-7-13(12)18-16-19-14(9-22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21)

InChI Key

SSUFECODNVILSX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)C(=O)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.